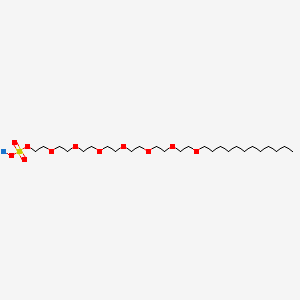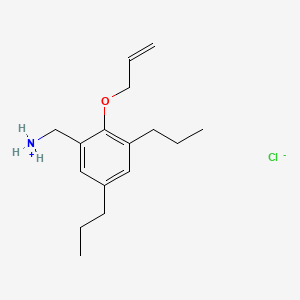
2-Allyloxy-3,5-dipropylbenzylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Allyloxy-3,5-dipropylbenzylamine hydrochloride is a chemical compound with the molecular formula C16-H25-N-O.Cl-H and a molecular weight of 283.88 . It is known for its applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
The synthesis of 2-Allyloxy-3,5-dipropylbenzylamine hydrochloride involves multiple steps. One reported method includes the following steps :
Nitration: Starting with 2-allylphenol, the compound undergoes nitration to introduce a nitro group.
Selective Bromination: The nitrated compound is then selectively brominated.
Allylation: The brominated compound undergoes allylation to introduce the allyloxy group.
Reduction: Finally, the nitro group is reduced to form the amine.
Chemical Reactions Analysis
2-Allyloxy-3,5-dipropylbenzylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
2-Allyloxy-3,5-dipropylbenzylamine hydrochloride has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
2-Allyloxy-3,5-dipropylbenzylamine hydrochloride can be compared with other similar compounds, such as:
3-Allyl-2-(allyloxy)-5-bromoaniline: This compound has a similar structure but includes a bromine atom, which can alter its chemical properties and reactivity.
2-Allylphenol: This precursor compound shares the allyl group but lacks the amine and hydrochloride components.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
| 7192-73-6 | |
Molecular Formula |
C16H26ClNO |
Molecular Weight |
283.83 g/mol |
IUPAC Name |
(2-prop-2-enoxy-3,5-dipropylphenyl)methylazanium;chloride |
InChI |
InChI=1S/C16H25NO.ClH/c1-4-7-13-10-14(8-5-2)16(18-9-6-3)15(11-13)12-17;/h6,10-11H,3-5,7-9,12,17H2,1-2H3;1H |
InChI Key |
DUNGVFNNEPWLEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C(=C1)C[NH3+])OCC=C)CCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt](/img/structure/B13764111.png)
![Trimethyl-[[6-oxo-6-[(trimethylazaniumyl)methoxy]hexanoyl]oxymethyl]azanium diiodide](/img/structure/B13764114.png)



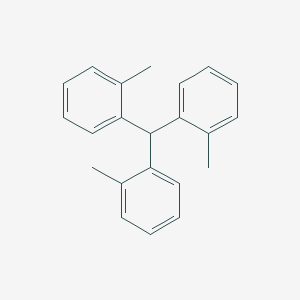
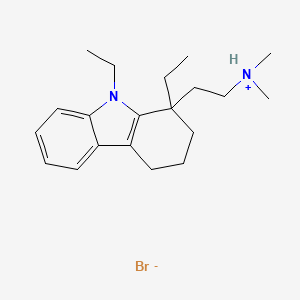
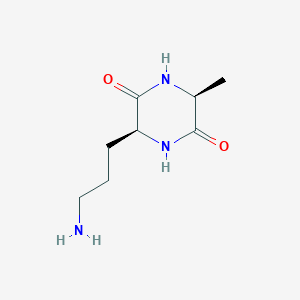
![Pyrimido[4,5-E][1,2,3,4]tetrazine](/img/structure/B13764173.png)


